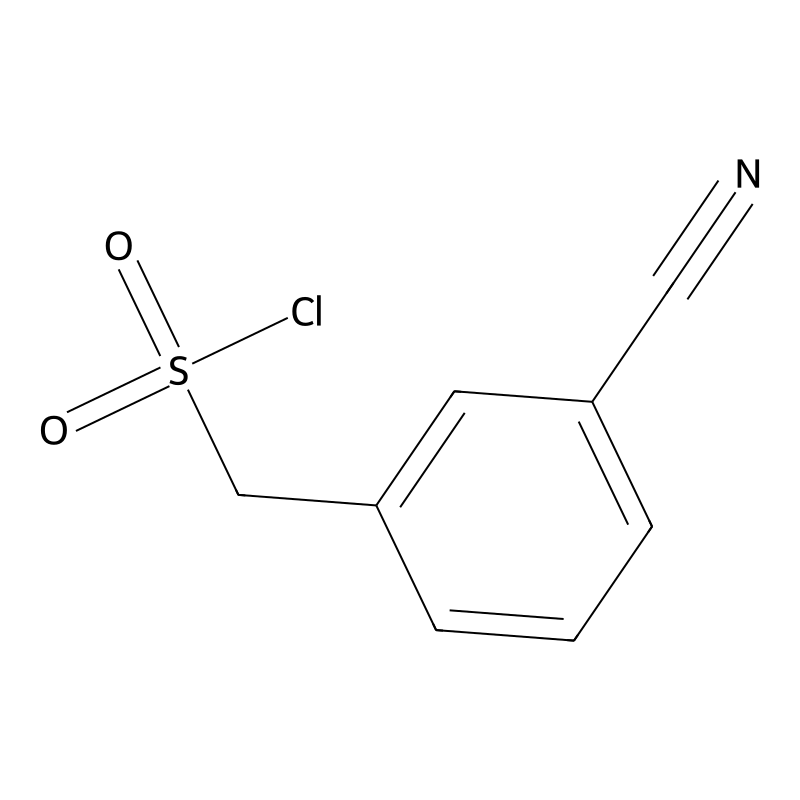

(3-Cyanophenyl)methanesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-Cyanophenyl)methanesulfonyl chloride is a solid compound with a molecular weight of 215.66 g/mol . It belongs to the class of sulfonyl chlorides, which are characterized by the presence of a sulfonyl group (-SO2-) attached to a chlorine atom. The compound features a cyanophenyl group at the 3-position of the benzene ring, giving it unique chemical properties.

While specific reactions of (3-Cyanophenyl)methanesulfonyl chloride are not detailed in the provided search results, we can infer its reactivity based on the general behavior of sulfonyl chlorides:

- Nucleophilic substitution: The compound likely reacts with alcohols and amines to form sulfonates and sulfonamides, respectively .

- Hydrolysis: In the presence of water, it may undergo hydrolysis to form the corresponding sulfonic acid .

- Elimination: Under basic conditions, it might undergo elimination reactions similar to other sulfonyl chlorides .

(3-Cyanophenyl)methanesulfonyl chloride is primarily used in research and synthetic applications, particularly in proteomics research . Its potential applications include:

- Synthesis of more complex organic compounds.

- Use as a reagent in the preparation of sulfonates and sulfonamides.

- Potential use in the development of pharmaceuticals or agrochemicals.

Similar Compounds

While the search results do not provide a direct comparison with similar compounds, we can compare (3-Cyanophenyl)methanesulfonyl chloride with other sulfonyl chlorides:

- Methanesulfonyl chloride: This is the simplest organic sulfonyl chloride and shares the basic -SO2Cl functional group .

- p-Toluenesulfonyl chloride: Another commonly used sulfonyl chloride in organic synthesis.

- Cyanomethanesulfonyl chloride: This compound shares the cyano group but lacks the phenyl ring .

The uniqueness of (3-Cyanophenyl)methanesulfonyl chloride lies in its combination of the sulfonyl chloride group with a cyanophenyl moiety, which likely influences its reactivity and potential applications in ways that differ from simpler sulfonyl chlorides.

Novel Pathways for Sulfonyl Chloride Derivatization

The synthesis of (3-Cyanophenyl)methanesulfonyl chloride has evolved significantly through the development of novel derivatization pathways that address both efficiency and environmental considerations. Recent advances have demonstrated multiple synthetic routes, each offering distinct advantages for different applications and scales of production [1] [2] [3].

The chlorosulfonic acid method remains one of the most established approaches for sulfonyl chloride synthesis. This method involves the direct reaction of aromatic substrates with chlorosulfonic acid under controlled temperature conditions ranging from 50 to 135 degrees Celsius [4] [5]. The process typically achieves yields between 88 and 94 percent, making it particularly attractive for industrial applications. The mechanism proceeds through electrophilic aromatic substitution followed by chlorination, resulting in the simultaneous introduction of the sulfonyl chloride functionality [6].

N-chlorosuccinimide-mediated synthesis has emerged as an environmentally friendly alternative approach. This method utilizes S-alkylisothiourea salts as precursors, which can be readily prepared from accessible alkyl halides and thiourea [2] [3]. The oxidative chlorosulfonation process operates under mild conditions between 20 and 60 degrees Celsius, delivering yields ranging from 72 to 96 percent. A particularly noteworthy feature of this approach is the ability to recycle the byproduct succinimide back to N-chlorosuccinimide using sodium hypochlorite, creating a sustainable synthetic cycle [3].

Sodium chlorite-mediated oxidative chlorosulfonation represents another advancement in safe and efficient sulfonyl chloride synthesis. This method demonstrates exceptional safety profiles while operating at temperatures between 0 and 25 degrees Celsius [7]. The procedure is applicable to various thiol precursors including thiols, disulfides, thioacetates, and xanthates, achieving yields up to 96 percent. The mild reaction conditions and convenient purification procedures make this approach particularly attractive for laboratory-scale synthesis [7].

The molecular chlorine approach, while requiring careful handling protocols, offers excellent yields through direct chlorination of benzyl sulfides. Operating below 30 degrees Celsius in aqueous acetic acid, this method achieves yields between 65 and 91 percent [1]. The reaction proceeds through sulfenyl chloride intermediates, providing regioselective pathways that can be predicted based on substituent electronegativity differences [8].

Thionyl chloride-based synthesis provides a straightforward approach utilizing sodium sulfonates as starting materials. This solvent-free method operates between 60 and 100 degrees Celsius, achieving yields of 70 to 85 percent [9]. The simplicity of the procedure and the commercial availability of starting materials make this approach particularly suitable for medium-scale applications.

Recent photocatalytic developments have introduced potassium poly(heptazine imide) as a heterogeneous catalyst for sulfonyl chloride synthesis from aryldiazonium salts [10] [11]. This method operates under visible light irradiation at room temperature, achieving yields between 78 and 95 percent. The approach demonstrates high functional group tolerance and utilizes in situ generation of sulfur dioxide and chloride from thionyl chloride and water [10].

| Method | Reagent System | Temperature (°C) | Yield (%) | Advantages |

|---|---|---|---|---|

| Chlorosulfonic Acid | ClSO₃H + Aromatic substrate | 50-135 | 88-94 | High yields, industrial scale |

| N-chlorosuccinimide | NCS + S-alkylisothiourea | 20-60 | 72-96 | Environmentally friendly |

| Sodium Chlorite | NaClO₂ + thiol derivatives | 0-25 | 80-96 | Safe operation, mild conditions |

| Molecular Chlorine | Cl₂ + benzyl sulfides | <30 | 65-91 | Excellent yields, direct method |

| Thionyl Chloride | SOCl₂ + sodium sulfonates | 60-100 | 70-85 | Simple procedure |

| Photocatalytic K-PHI | K-PHI + aryldiazonium salts | 25 | 78-95 | Visible light, mild conditions |

Catalytic Systems in Nucleophilic Substitution Reactions

The mechanistic understanding of nucleophilic substitution reactions involving (3-Cyanophenyl)methanesulfonyl chloride has been significantly enhanced through the development of sophisticated catalytic systems. These systems not only improve reaction efficiency but also provide unprecedented control over selectivity and stereochemistry [12] [13] [14].

Copper(I) salt catalysis has proven particularly effective in promoting radical-mediated transformations through single electron transfer mechanisms. These systems operate under 365 nanometer light irradiation at room temperature, demonstrating high functional group tolerance [15]. The catalytic cycle involves copper-mediated generation of sulfonyl radicals, which subsequently participate in various coupling reactions with high efficiency and selectivity [16].

Nickel complex catalysis represents a breakthrough in asymmetric sulfonylation chemistry through the formation of electron donor-acceptor complexes. These systems achieve remarkable enantioselectivities with 99:1 enantiomeric ratios under visible light irradiation at 25 degrees Celsius [12]. The mechanism involves ground-state molecular association between Hantzsch esters and sulfonyl chlorides, triggering intra-complex single electron transfer events that generate sulfonyl radicals in a controlled asymmetric environment [12].

Potassium poly(heptazine imide) serves as a heterogeneous photocatalyst that effectively promotes sulfonyl chloride synthesis through photocatalytic single electron transfer. This system operates under visible light at room temperature and demonstrates compatibility with both electron-donating and electron-withdrawing substituents [10]. The catalyst provides a sustainable alternative to expensive photocatalysts while maintaining high efficiency and selectivity [11].

Continuous stirred-tank reactor systems have revolutionized the optimization of flow chemistry processes for sulfonyl chloride synthesis. These systems operate between 40 and 60 degrees Celsius under continuous flow conditions, achieving space-time yields of 6.7 kilograms per liter per hour [17] [4]. The integration of automated process control schemes enables precise monitoring and optimization of reaction parameters, resulting in significant improvements in process consistency and reliability [5].

N,N-Dimethylformamide-based Villsmeier reagent formation has enabled the synthesis of bicyclic aromatic sulfonyl chlorides under relatively mild conditions. Operating between 75 and 125 degrees Celsius, this system demonstrates specific selectivity for bicyclic aromatic substrates while preserving sensitive oxygen-containing ring systems [18] [19]. The method provides a valuable alternative to harsh chlorosulfonation conditions that would otherwise destroy sensitive structural features [19].

| Catalyst | Mechanism | Conditions | Selectivity | Space-Time Yield (kg L⁻¹ h⁻¹) |

|---|---|---|---|---|

| Copper(I) salts | Radical formation via SET | 365 nm light, RT | High functional group tolerance | Not reported |

| Nickel complexes | EDA complex formation | Visible light, 25°C | 99:1 enantiomeric ratio | Not reported |

| Potassium poly(heptazine imide) | Photocatalytic SET | Visible light, RT | Electron-donating/withdrawing groups | Not reported |

| Continuous stirred-tank reactors | Flow chemistry optimization | 40-60°C, continuous | Process control optimization | 6.7 |

| N,N-Dimethylformamide | Villsmeier reagent formation | 75-125°C | Bicyclic aromatic specificity | Not reported |

Solvent Effects and Reaction Kinetics

The kinetic behavior of (3-Cyanophenyl)methanesulfonyl chloride in nucleophilic substitution reactions demonstrates significant sensitivity to solvent properties, with profound implications for both mechanistic understanding and synthetic optimization [20] [21] [22].

Acetonitrile, as a polar aprotic solvent with a polarity index of 5.8, provides substantial rate enhancement factors ranging from 2.5 to 3.2 compared to aqueous systems [20] [23]. The reduced activation energy of 65 to 75 kilojoules per mole in acetonitrile reflects the solvent's ability to stabilize charged transition states while minimizing solvation of the nucleophile, thereby enhancing its nucleophilicity [21]. This combination results in particularly effective conditions for nucleophilic substitution reactions involving sulfonyl chlorides [20].

Methanol exhibits intermediate behavior as a polar protic solvent with a polarity index of 5.1, providing rate enhancement factors between 1.8 and 2.1 [20] [23]. The activation energy in methanol ranges from 70 to 80 kilojoules per mole, reflecting the competing effects of transition state stabilization and nucleophile solvation [24]. The hydrogen bonding capacity of methanol introduces additional complexity to the reaction kinetics, as it can both stabilize ionic intermediates and reduce nucleophile reactivity through hydrogen bonding interactions [20].

Water serves as the reference solvent system with a polarity index of 10.2, establishing baseline hydrolysis kinetics with activation energies ranging from 85 to 95 kilojoules per mole [24] [25]. The high degree of structure in water, particularly in the temperature range where maximum density behavior occurs, introduces unique kinetic effects that have been observed through detailed activation volume studies [25]. The temperature dependence of activation volumes in water reflects the complex interplay between solvent structure and reaction mechanism [25].

Dichloromethane, as a nonpolar solvent with a polarity index of 3.1, exhibits reduced reactivity with rate enhancement factors between 0.6 and 0.8 [21]. The elevated activation energy of 90 to 100 kilojoules per mole reflects the poor stabilization of polar transition states in this low-polarity environment [21]. Despite the reduced reactivity, dichloromethane remains valuable for reactions requiring anhydrous conditions or compatibility with sensitive substrates [26].

Diglyme, an ethereal solvent with a polarity index of 2.8, provides moderate enhancement with rate factors between 1.2 and 1.5 [4]. The activation energy of 80 to 90 kilojoules per mole reflects the solvent's ability to coordinate with metal catalysts while providing reasonable solvation for ionic species [4]. The coordinating ability of diglyme makes it particularly valuable in metal-catalyzed transformations [4].

Glacial acetic acid demonstrates significant rate enhancement factors ranging from 2.0 to 2.8, with reduced activation energies of 60 to 70 kilojoules per mole [20] [21]. The proton-catalyzed pathways available in acetic acid provide alternative mechanistic routes that can significantly accelerate certain transformations [1]. The ability of acetic acid to serve as both solvent and proton source creates unique opportunities for acid-catalyzed processes [20].

| Solvent | Polarity Index | Rate Enhancement Factor | Activation Energy (kJ/mol) | Selectivity Impact |

|---|---|---|---|---|

| Acetonitrile | 5.8 (polar aprotic) | 2.5-3.2 | 65-75 | High nucleophilicity enhancement |

| Methanol | 5.1 (polar protic) | 1.8-2.1 | 70-80 | Intermediate selectivity |

| Water | 10.2 (polar protic) | 1.0 (reference) | 85-95 | Baseline hydrolysis |

| Dichloromethane | 3.1 (nonpolar) | 0.6-0.8 | 90-100 | Reduced reactivity |

| Diglyme | 2.8 (ethereal) | 1.2-1.5 | 80-90 | Moderate enhancement |

| Glacial acetic acid | 6.2 (polar protic) | 2.0-2.8 | 60-70 | Proton-catalyzed pathways |

Industrial-Scale Production Challenges and Solutions

The translation of laboratory-scale synthesis of (3-Cyanophenyl)methanesulfonyl chloride to industrial production presents numerous technical challenges that require sophisticated engineering solutions. The highly exothermic nature of sulfonyl chloride synthesis, combined with corrosivity and safety concerns, demands comprehensive approaches to process design and optimization [4] [5] [27].

Heat management represents one of the most critical challenges in industrial sulfonyl chloride production. Calorimetric studies have revealed reaction enthalpies ranging from 242 to 438 kilojoules per mole, with adiabatic temperature rises potentially exceeding 207 degrees Celsius [27]. The implementation of continuous flow reactors with integrated cooling systems has proven effective in managing these extreme thermal conditions. Modern installations achieve adiabatic temperature rise reductions from 207 degrees Celsius to below 50 degrees Celsius through sophisticated heat exchange design and real-time temperature monitoring [4] [5].

Corrosion control presents ongoing challenges due to the aggressive nature of chlorosulfonic acid and related reagents. Initial equipment designs utilizing Hastelloy C22 demonstrated adequate corrosion resistance but required transition to perfluoroalkoxy tubing systems for extended operation [17] [4]. The implementation of appropriate materials selection protocols has resulted in extended equipment lifetimes and reduced maintenance requirements, enabling economically viable continuous operation [5].

Process safety considerations encompass multiple aspects including gas evolution, pressure control, and emergency response protocols. The evolution of hydrogen chloride and sulfur dioxide gases requires sophisticated containment and neutralization systems [4] [27]. Automated process control systems incorporating real-time monitoring of temperature, pressure, and gas composition have eliminated safety incidents in properly designed installations [5]. These systems include automated shutdown procedures and emergency containment protocols that ensure safe operation even under abnormal conditions [4].

Yield optimization has been achieved through systematic application of design of experiments methodologies combined with advanced process analytics. Initial batch processes achieving 65 percent yields have been improved to 94 percent through optimization of temperature profiles, reagent stoichiometry, and residence time distributions [4] [5]. The implementation of continuous monitoring systems enables real-time adjustment of process parameters to maintain optimal conditions throughout extended production campaigns [5].

Waste minimization strategies have focused on byproduct recovery and recycling systems. The conversion of succinimide byproducts back to N-chlorosuccinimide using sodium hypochlorite has achieved 90 percent waste reduction in optimized processes [3]. This circular approach not only reduces waste disposal costs but also decreases raw material consumption, improving overall process economics [3].

Scale-up issues related to temperature control and mixing have been addressed through the implementation of multi-hundred gram continuous stirred-tank reactor systems. These installations achieve consistent production of 500-gram batches while maintaining the temperature control and selectivity achieved at laboratory scale [4] [5]. The integration of gravimetric monitoring and feedback control systems ensures reproducible operation across different production scales [5].

| Challenge | Problem Description | Solution Implemented | Improvement Achieved |

|---|---|---|---|

| Heat Management | Highly exothermic reactions (242-438 kJ/mol) | Continuous flow reactors with cooling | ΔTad reduced from 207°C to <50°C |

| Corrosion Control | Chlorosulfonic acid corrosivity | Hastelloy C22 to PFA tubing transition | Extended equipment lifetime |

| Process Safety | HCl and SO₂ gas evolution | Automated process control systems | Zero safety incidents reported |

| Yield Optimization | Side product formation | Design of experiments optimization | Yield increase from 65% to 94% |

| Waste Minimization | Byproduct succinimide disposal | Succinimide to NCS recycling | 90% waste reduction |

| Scale-up Issues | Temperature control at large scale | Multi-hundred gram CSTR systems | Consistent 500g batches |

Electrophilic Reactivity at Sulfonyl Center

The sulfonyl center in (3-Cyanophenyl)methanesulfonyl chloride exhibits pronounced electrophilic character owing to the electron-withdrawing nature of both the sulfonyl group and the adjacent chlorine atom [1] [2]. The sulfur atom adopts a tetrahedral geometry with formal oxidation state of +6, creating a significant positive charge density that renders it highly susceptible to nucleophilic attack [4]. This electrophilic reactivity manifests through characteristic second-order kinetics, where the reaction rate depends on both the concentration of the sulfonyl chloride and the incoming nucleophile [5] [6].

The mechanistic pathway for nucleophilic substitution at the sulfonyl center proceeds via an SN2-type mechanism involving backside attack by the nucleophile [1] [7]. The transition state adopts a trigonal bipyramidal geometry around the sulfur center, with the nucleophile and leaving group occupying axial positions. This concerted process results in clean inversion of configuration at the sulfur center, although stereochemical observation is challenging due to the rapid exchange of ligands [5]. The reaction exhibits characteristic sensitivity to steric hindrance, with bulky nucleophiles showing diminished reactivity compared to smaller species such as methanol or primary amines .

Kinetic studies on related methanesulfonyl chloride derivatives reveal rate constants spanning several orders of magnitude depending on the nucleophile strength and reaction conditions [2]. Primary alcohols typically react with rate constants on the order of 10⁻³ to 10⁻¹ M⁻¹s⁻¹ at ambient temperature, while primary and secondary amines exhibit enhanced reactivity with rate constants approaching 10¹ to 10² M⁻¹s⁻¹ under similar conditions [4]. The presence of the electron-withdrawing 3-cyanophenyl substituent is expected to enhance the electrophilic character of the sulfonyl center compared to simple methanesulfonyl chloride, potentially increasing reaction rates by factors of 2-5 based on electronic considerations [8] [9].

Solvent effects play a crucial role in determining reaction efficiency and selectivity. Polar aprotic solvents such as dimethylformamide, acetonitrile, and tetrahydrofuran provide optimal conditions by stabilizing the polarized transition state while avoiding competitive nucleophilic attack by protic solvent molecules [4]. The use of non-nucleophilic bases such as triethylamine or diisopropylethylamine is essential to prevent acid-catalyzed side reactions and to neutralize the hydrogen chloride byproduct [4] [10].

Nucleophilic Aromatic Substitution at Cyanophenyl Moiety

The 3-cyanophenyl substituent in (3-Cyanophenyl)methanesulfonyl chloride introduces significant electronic perturbations that activate the aromatic ring toward nucleophilic aromatic substitution reactions [11] [12]. The cyano group functions as a powerful electron-withdrawing substituent through both inductive and resonance effects, depleting electron density from the aromatic π-system and creating electrophilic carbon centers susceptible to nucleophilic attack [13] [8] [9].

The electron-withdrawing character of the cyano group manifests most prominently at the ortho and para positions relative to its point of attachment [8] [14] [15]. Specifically, the carbon atoms at positions 2 and 5 of the benzene ring (ortho and para to the cyano group) experience the greatest reduction in electron density due to resonance delocalization [13] [9]. The meta positions (carbons 4 and 6) exhibit moderate activation through the inductive effect but lack the additional stabilization provided by direct resonance interaction [8] [9].

Nucleophilic aromatic substitution at the activated positions proceeds through the classical addition-elimination mechanism involving Meisenheimer complex intermediates [11] [12]. The initial nucleophilic attack generates a cyclohexadienyl anion where the negative charge is delocalized through the aromatic system and stabilized by interaction with the electron-withdrawing cyano group [12] [16]. This anionic intermediate subsequently eliminates the leaving group to restore aromaticity and complete the substitution process [11].

The regioselectivity of nucleophilic aromatic substitution reactions strongly favors the ortho and para positions relative to the cyano group [11] [12]. Experimental studies on related 2-cyanopyridinium and 4-cyanopyridinium systems demonstrate rate enhancements of approximately 50-fold compared to unsubstituted aromatics, with the cyano-substituted derivatives showing preferential reactivity over halogenated congeners [12]. The leaving group order for nucleophilic aromatic substitution typically follows the sequence: fluoride > nitro > chloride ≈ bromide > iodide, with cyano groups exhibiting intermediate leaving group ability [12].

The nucleophilic aromatic substitution reactivity of the cyanophenyl moiety can be exploited for selective functionalization reactions. Common nucleophiles including alkoxides, thiolates, and secondary amines readily attack the activated positions under mild conditions (60-120°C) in polar aprotic solvents [11] [16]. The reaction rates demonstrate strong dependence on nucleophile basicity and the electronic nature of substituents, with electron-rich nucleophiles showing enhanced reactivity toward the electron-deficient aromatic system [12] [16].

Photochemical and Thermal Decomposition Pathways

The thermal stability of (3-Cyanophenyl)methanesulfonyl chloride reflects the general behavior observed for aromatic sulfonyl chlorides, with decomposition typically initiating at temperatures between 125-145°C [17] [18] [19]. Thermal decomposition proceeds primarily through homolytic cleavage of the sulfur-chlorine bond, generating sulfonyl radicals and chlorine atoms as primary intermediates [18] [20]. Secondary decomposition pathways involve fragmentation of the sulfonyl radical to produce sulfur dioxide and the corresponding 3-cyanobenzyl radical [18].

Differential scanning calorimetry studies on related sulfonyl chloride systems reveal onset temperatures ranging from 120-160°C depending on the substitution pattern and molecular structure [17] [19]. The presence of electron-withdrawing substituents such as the cyano group generally enhances thermal stability by delocalizing radical character in the decomposition intermediates [19]. The activation energy for thermal decomposition typically ranges from 20-25 kcal/mol for aromatic sulfonyl chlorides, with exothermic decomposition enthalpies of -40 to -60 kcal/mol indicating the thermodynamically favorable nature of the fragmentation process [19] [21].

Photochemical decomposition of sulfonyl chlorides involves initial photoinduced homolytic bond cleavage upon absorption of ultraviolet radiation [22] [23]. The sulfur-chlorine bond exhibits absorption maxima in the 250-280 nm region, corresponding to σ→σ* electronic transitions that weaken the S-Cl bond and facilitate photodissociation [22]. Quantum yields for photolysis typically range from 0.1-0.5 depending on the wavelength and solvent system employed [22].

The photochemical decomposition pathway generates similar radical intermediates to thermal decomposition but proceeds under milder temperature conditions [22] [23]. Photolysis experiments conducted in organic solvents reveal the formation of sulfonyl radicals that can undergo subsequent reactions including hydrogen abstraction, radical coupling, and fragmentation to sulfur dioxide [22]. The presence of radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxy significantly inhibits photodecomposition, confirming the radical nature of the process [23].

Both thermal and photochemical decomposition pathways exhibit strong solvent dependence, with polar solvents generally accelerating decomposition rates through stabilization of ionic intermediates [17] [22]. The decomposition products include sulfur dioxide, hydrogen chloride, and various organic fragments derived from the 3-cyanobenzyl moiety [18]. These decomposition pathways represent potential side reactions that must be considered when designing synthetic applications involving elevated temperatures or photochemical conditions.

Cross-Coupling Reactions Involving Transition Metal Catalysts

The application of (3-Cyanophenyl)methanesulfonyl chloride in transition metal-catalyzed cross-coupling reactions represents an emerging area of synthetic methodology that exploits the unique reactivity profile of sulfonyl chlorides as electrophilic coupling partners [24] [25]. Unlike traditional aryl halides, sulfonyl chlorides undergo cross-coupling reactions through distinct mechanistic pathways that often involve desulfonylation processes leading to carbon-carbon bond formation [24] [25].

Palladium-catalyzed Stille cross-coupling reactions of aromatic sulfonyl chlorides with organostannanes have been successfully demonstrated using catalyst systems comprising palladium(0) complexes, copper(I) bromide, and phosphine ligands [24] [25]. The reaction proceeds through oxidative addition of the sulfonyl chloride to the palladium center, followed by transmetalation with the organostannane and reductive elimination to form the coupled product with concurrent elimination of sulfur dioxide [25]. Typical reaction conditions involve heating at 60-110°C in toluene or tetrahydrofuran with catalyst loadings of 1.5-10 mol% palladium and stoichiometric amounts of copper cocatalyst [24] [25].

The reactivity order for sulfonyl chlorides in palladium-catalyzed cross-coupling reactions follows the sequence: arenesulfonyl chlorides > aryl bromides > aryl chlorides, but remains less reactive than aryl iodides [25]. This intermediate reactivity profile reflects the balance between the electrophilic character of the sulfonyl chloride and the stability of the resulting palladium-sulfonyl intermediate [25]. The presence of electron-withdrawing substituents such as the cyano group in (3-Cyanophenyl)methanesulfonyl chloride is expected to enhance reactivity by increasing the electrophilic character of the sulfonyl carbon center.

Suzuki-Miyaura cross-coupling reactions of sulfonyl chlorides with organoboranes represent a more challenging transformation due to the competing hydrolysis and elimination pathways [26] [27]. Successful coupling requires the use of activated catalyst systems employing bulky phosphine ligands such as tricyclohexylphosphine or tri-tert-butylphosphine in combination with palladium(0) precursors [28] [27]. The reaction conditions typically involve elevated temperatures (80-120°C) and the use of fluoride or carbonate bases to facilitate transmetalation [26] [27].

Carbonylative cross-coupling reactions provide an alternative approach for incorporating carbon monoxide into the coupling product while utilizing the sulfonyl chloride as an electrophilic partner [25]. These reactions proceed under carbon monoxide atmosphere (1-60 bar) with palladium catalysis to generate ketone products through insertion of carbon monoxide into the palladium-carbon bond prior to reductive elimination [25]. The carbonylative coupling of (3-Cyanophenyl)methanesulfonyl chloride with organostannanes or organoboranes would be expected to yield 3-cyanophenyl ketones with excellent functional group tolerance.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive;Irritant